An In-depth Technical Guide to 2-Amino-5-bromobenzohydrazide: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Amino-5-bromobenzohydrazide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromobenzohydrazide is a multifaceted organic compound that, while not extensively documented, holds significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a 2-aminobenzoyl core appended with a hydrazide moiety and a bromine atom, presents a unique combination of reactive sites. This guide provides a comprehensive overview of the predicted physical and chemical properties of 2-Amino-5-bromobenzohydrazide, a plausible synthetic route, and its prospective applications, drawing upon data from closely related analogues to offer a robust, predictive profile.
The strategic placement of an amino group, a bromine atom, and a hydrazide function on a benzene ring makes this molecule a prime candidate for the synthesis of a diverse array of heterocyclic systems and other complex organic molecules. The insights provided herein are intended to serve as a foundational resource for researchers looking to explore the synthetic utility and potential biological activities of this promising, yet under-explored, chemical entity.
Chemical Identity
While a specific CAS number for 2-Amino-5-bromobenzohydrazide has not been identified in common chemical databases, its identity can be definitively established through its structural and molecular formula.
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IUPAC Name: 2-amino-5-bromobenzohydrazide
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Molecular Formula: C₇H₈BrN₃O
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Molecular Weight: 230.06 g/mol
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Canonical SMILES: C1=CC(=C(C=C1Br)C(=O)NN)N
Predicted Physical Properties
The physical properties of 2-Amino-5-bromobenzohydrazide can be inferred from its immediate precursor, 2-amino-5-bromobenzoic acid, and the parent compound, benzohydrazide. These predicted values provide a baseline for experimental design and handling.
| Property | Predicted Value | Rationale/Supporting Data |
| Melting Point | >150 °C (with decomposition) | The precursor, 2-amino-5-bromobenzoic acid, has a melting point of approximately 215 °C with decomposition[1]. Benzohydrazide melts at 112-114 °C[2][3]. The introduction of the hydrazide group and the retention of strong intermolecular hydrogen bonding suggest a high melting point. |
| Boiling Point | >400 °C (Predicted) | High due to strong hydrogen bonding and aromatic stacking; likely to decompose before boiling under atmospheric pressure. |
| Solubility | Soluble in DMSO, DMF, and hot alcohols. Sparingly soluble in water. | 2-amino-5-bromobenzoic acid is soluble in methanol and dimethyl sulfoxide[1]. Benzohydrazide is partly miscible with water[4]. The polar amino and hydrazide groups suggest solubility in polar aprotic solvents. |
| Appearance | Off-white to pale beige solid | Based on the appearance of related compounds like 2-amino-5-bromobenzoic acid (pale cream to brown)[5] and benzohydrazide (white to beige crystals)[2][3]. |
Predicted Spectroscopic Profile
The spectroscopic characteristics of 2-Amino-5-bromobenzohydrazide can be anticipated by analyzing its constituent functional groups.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with splitting patterns influenced by the amino and bromo substituents. The protons of the -NH₂ and -NHNH₂ groups will likely appear as broad singlets, with chemical shifts that may vary depending on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will display signals for the seven unique carbon atoms in the molecule. The carbonyl carbon of the hydrazide will be observed downfield, typically in the range of 165-170 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum is predicted to exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine and hydrazide groups (around 3200-3400 cm⁻¹), a C=O stretching vibration for the hydrazide carbonyl (around 1640-1660 cm⁻¹), and C-Br stretching in the fingerprint region. The IR spectrum of benzohydrazide shows a C=O peak at 1635 cm⁻¹ and an N-H peak at 3325 cm⁻¹[6].
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of ammonia, hydrazine, and the carbonyl group.
Chemical Properties and Reactivity
The reactivity of 2-Amino-5-bromobenzohydrazide is governed by its three key functional groups: the aromatic amine, the bromine substituent, and the hydrazide moiety.
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Hydrazide Moiety: The terminal -NH₂ of the hydrazide is a potent nucleophile, significantly more so than the aromatic amine due to the electron-withdrawing nature of the benzene ring. This makes the hydrazide group the primary site for reactions with electrophiles, such as aldehydes and ketones, to form hydrazones.
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Aromatic Amine: The 2-amino group, while less nucleophilic than the hydrazide, can still undergo reactions typical of anilines, such as acylation and diazotization, under appropriate conditions.
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Bromine Substituent: The bromine atom at the 5-position is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents to build molecular complexity.
Synthesis and Manufacturing
A plausible and efficient synthetic route to 2-Amino-5-bromobenzohydrazide begins with the commercially available 2-amino-5-bromobenzoic acid.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 2-Amino-5-bromobenzohydrazide.
Experimental Protocol: A Hypothetical Synthesis
This protocol outlines a general method for the synthesis of 2-Amino-5-bromobenzohydrazide from 2-amino-5-bromobenzoic acid.
Step 1: Esterification of 2-Amino-5-bromobenzoic Acid
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Suspend 2-amino-5-bromobenzoic acid (1 equivalent) in methanol.
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Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂) (1.2 equivalents).
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Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.
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Remove the solvent under reduced pressure.
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Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
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Extract the product, methyl 2-amino-5-bromobenzoate, with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
Step 2: Hydrazinolysis of Methyl 2-amino-5-bromobenzoate
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Dissolve the crude methyl 2-amino-5-bromobenzoate from Step 1 in ethanol.
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Add hydrazine hydrate (5-10 equivalents) to the solution.
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Reflux the mixture for 8-12 hours, monitoring the disappearance of the starting material by TLC.
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Cool the reaction mixture to room temperature.
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Reduce the solvent volume under reduced pressure.
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Add cold water to precipitate the product.
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Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-Amino-5-bromobenzohydrazide.
Applications in Research and Drug Discovery
The structural motifs within 2-Amino-5-bromobenzohydrazide are present in numerous biologically active compounds, suggesting its potential utility in drug discovery.
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Anticancer Agents: The 2-aminobenzamide scaffold is a core component of several classes of anticancer agents[7]. Benzohydrazide derivatives have also been investigated for their antiproliferative properties.
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Antimicrobial Agents: Schiff bases derived from benzohydrazides are known to exhibit a broad spectrum of antibacterial and antifungal activities[8].
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Combinatorial Chemistry: The presence of multiple reactive sites makes 2-Amino-5-bromobenzohydrazide an excellent scaffold for the generation of diverse chemical libraries for high-throughput screening[9].
Safety and Handling
While specific toxicity data for 2-Amino-5-bromobenzohydrazide is unavailable, it should be handled with the care appropriate for a novel chemical compound. Based on related structures, it may be harmful if swallowed and can cause skin and eye irritation. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential.
Conclusion
2-Amino-5-bromobenzohydrazide represents a promising yet underexplored molecule with significant potential in synthetic and medicinal chemistry. This guide provides a foundational understanding of its predicted properties and reactivity, based on established chemical principles and data from analogous compounds. The proposed synthetic route offers a practical starting point for its preparation. Further experimental investigation is warranted to fully elucidate the properties and unlock the potential applications of this versatile chemical building block.
References
Sources
- 1. 2-Amino-5-bromobenzoic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. Benzohydrazide, CAS No. 613-94-5 - iChemical [ichemical.com]
- 3. Benzoyl hydrazine | 613-94-5 [amp.chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 2-Amino-5-bromobenzoic acid, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. mdpi.com [mdpi.com]
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